![molecular formula C18H13FN2O4 B3004657 N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 952963-51-8](/img/structure/B3004657.png)
N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that features a combination of isoxazole and benzo[d][1,3]dioxole moieties. Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions, known for its wide range of biological activities . The benzo[d][1,3]dioxole ring system is a common structural motif in various natural products and pharmaceuticals, contributing to the compound’s potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cycloaddition reaction of nitrile oxides with alkenes to form the isoxazole ring . The benzo[d][1,3]dioxole moiety can be introduced through various coupling reactions, such as Suzuki or Heck coupling .
Industrial Production Methods
Industrial production methods for this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields . This method is advantageous due to its regiospecificity and shorter reaction times compared to traditional methods .
Chemical Reactions Analysis
Types of Reactions
N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets. The isoxazole ring can interact with various enzymes and receptors, potentially inhibiting their activity . The benzo[d][1,3]dioxole moiety may enhance the compound’s binding affinity and specificity for these targets . The exact pathways involved depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
Similar Compounds
Isoxazole derivatives: Compounds such as 2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles.
Benzo[d][1,3]dioxole derivatives: Compounds like piperonyl butoxide, which is used as a pesticide synergist.
Uniqueness
N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is unique due to its combination of the isoxazole and benzo[d][1,3]dioxole moieties, which confer a distinct set of chemical and biological properties. This combination enhances its potential for diverse applications in research and industry .
Biological Activity
N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological mechanisms, and its implications in therapeutic applications.
Chemical Structure and Synthesis
The compound is characterized by a complex structure that includes an isoxazole ring, a benzo[d][1,3]dioxole moiety, and a carboxamide functional group. Its molecular formula is C18H16FN3O4 . The synthesis typically involves several steps:
- Formation of the Isoxazole Ring : This is achieved by cyclizing hydroxylamine derivatives with appropriate carbonyl compounds.
- Introduction of the Fluorophenyl Group : This can be done through halogenation reactions followed by amination.
- Carboxamide Formation : The final step involves the reaction of the synthesized isoxazole with benzo[d][1,3]dioxole-5-carboxylic acid .
Anticancer Properties
This compound has shown promising anticancer activity in various studies. Compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis. Specifically, derivatives containing isoxazole rings are noted for their effectiveness against multiple cancer cell lines by targeting pathways related to cell survival and proliferation .
Table 1: Summary of Anticancer Activity
Anti-inflammatory and Antimicrobial Effects
In addition to anticancer properties, the compound exhibits anti-inflammatory and antimicrobial activities. Its unique combination of functional groups allows it to interact with various biological targets, potentially modulating inflammatory pathways and inhibiting microbial growth .
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets such as enzymes and receptors. The fluorophenyl group enhances binding affinity to these targets, while the isoxazole ring contributes to the overall biological activity. The compound may modulate cellular signaling pathways leading to altered physiological responses .
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- In Vitro Studies : In vitro testing on various cancer cell lines demonstrated significant cytotoxicity, particularly in combination with established chemotherapeutics like doxorubicin.
- Animal Models : Animal studies have shown that administration of the compound resulted in reduced tumor growth rates compared to controls, indicating its potential for further development as an anticancer agent .
Properties
IUPAC Name |
N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2O4/c19-13-4-1-11(2-5-13)16-8-14(21-25-16)9-20-18(22)12-3-6-15-17(7-12)24-10-23-15/h1-8H,9-10H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOPCAIYDDVNSLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=NOC(=C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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